

# Preclinical Profile of TAS-117 Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Pifusertib hydrochloride |           |
| Cat. No.:            | B10824939                | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

TAS-117 hydrochloride, also known as Vicencatinib or S-557463, is a potent and selective, orally bioavailable, allosteric inhibitor of the three AKT isoforms (AKT1, AKT2, and AKT3). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers. By targeting a key node in this pathway, TAS-117 has demonstrated significant antitumor activity in a variety of preclinical models, both as a single agent and in combination with other anti-cancer therapies. This technical guide provides a comprehensive overview of the preclinical data for TAS-117, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties, to support its continued investigation and development.

#### Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is one of the most frequently dysregulated signaling networks in human cancer. Hyperactivation of this pathway, through mutations in key components such as PIK3CA or loss of the tumor suppressor PTEN, leads to uncontrolled cell proliferation, survival, and resistance to therapy. AKT, a serine/threonine kinase, is a central mediator in this pathway. Three highly homologous isoforms of AKT (AKT1, AKT2, and AKT3) have been identified, and their differential expression and activation can influence tumor progression in a context-dependent manner.



TAS-117 is a novel, non-ATP competitive, allosteric inhibitor of all three AKT isoforms. Its unique mechanism of action offers the potential for high selectivity and a favorable safety profile compared to ATP-competitive inhibitors. This document summarizes the key preclinical findings that form the basis for the clinical development of TAS-117.

#### **Mechanism of Action**

TAS-117 functions as an allosteric inhibitor of AKT. Unlike ATP-competitive inhibitors that bind to the kinase domain, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that prevents its activation and subsequent phosphorylation of downstream substrates. This mode of inhibition can lead to greater selectivity for AKT over other kinases.

The inhibitory activity of TAS-117 has been quantified against the three AKT isoforms, demonstrating high potency, particularly against AKT1 and AKT2.

Table 1: In Vitro Inhibitory Activity of TAS-117 against

**AKT Isoforms** 

| Target | IC50 (nM)  |
|--------|------------|
| AKT1   | 4.8 ± 0.76 |
| AKT2   | 1.6 ± 0.31 |
| AKT3   | 44 ± 10    |

IC50 values represent the concentration of TAS-117 required to inhibit 50% of the kinase activity in vitro.

The inhibition of AKT by TAS-117 leads to the downstream suppression of the PI3K/AKT/mTOR signaling pathway. This is evidenced by the reduced phosphorylation of key downstream effectors such as PRAS40, a direct substrate of AKT.





Click to download full resolution via product page

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of TAS-117.

# In Vitro Anti-proliferative Activity



TAS-117 has demonstrated potent anti-proliferative activity across a broad range of human cancer cell lines. This activity is particularly pronounced in cell lines with known alterations in the PI3K/AKT pathway, such as PIK3CA mutations or PTEN loss. While specific IC50 values for a comprehensive panel of cell lines are not publicly available, studies have consistently reported strong growth inhibition in cell lines derived from breast, ovarian, gastric, endometrial, and multiple myeloma cancers.

# In Vivo Anti-tumor Efficacy

The anti-tumor activity of TAS-117 has been evaluated in various mouse xenograft models. Oral administration of TAS-117 has been shown to cause significant, dose-dependent tumor growth inhibition in models of human gastric and breast cancer.

Table 2: Summary of In Vivo Efficacy of TAS-117 in

**Xenograft Models** 

| Tumor Model       | Genetic<br>Alteration(s)               | Dosing Regimen<br>(mg/kg, p.o.) | Tumor Growth<br>Inhibition (%) |
|-------------------|----------------------------------------|---------------------------------|--------------------------------|
| NCI-N87 (Gastric) | HER2 amplification                     | 2-24                            | Marked Inhibition              |
| KPL-4 (Breast)    | HER2 amplification,<br>PIK3CA mutation | 2-24                            | Marked Inhibition              |

Detailed quantitative data on tumor growth inhibition (e.g., T/C ratios, tumor volume measurements over time) are not consistently reported in the public domain. "Marked Inhibition" indicates a significant anti-tumor effect as described in the source literature.



Click to download full resolution via product page

Figure 2: General experimental workflow for in vivo xenograft studies.

# **Combination Therapy**



Preclinical studies have explored the potential of TAS-117 in combination with other anti-cancer agents. Synergistic or additive effects have been observed when TAS-117 is combined with various chemotherapeutic agents and targeted therapies. For instance, in vitro and in vivo studies have shown that TAS-117 enhances the anti-tumor activity of taxanes, such as paclitaxel. The combination of TAS-117 with other agents targeting the PI3K/AKT/mTOR pathway, such as mTOR inhibitors, has also shown promise.

### **Pharmacokinetics**

Preclinical pharmacokinetic studies in mice have demonstrated that TAS-117 is orally bioavailable. While specific parameters such as Cmax, AUC, and half-life in preclinical models are not extensively detailed in publicly available literature, the observed in vivo efficacy at well-tolerated doses suggests that therapeutically relevant concentrations are achieved.

# **Experimental Protocols**

Detailed, specific experimental protocols for the preclinical studies of TAS-117 are not fully available in the public domain. However, based on standard laboratory practices, the following methodologies are likely to have been employed.

#### **In Vitro Kinase Assay**

- Objective: To determine the IC50 of TAS-117 against AKT isoforms.
- Methodology: Recombinant human AKT1, AKT2, and AKT3 enzymes would be incubated with a specific substrate and ATP in the presence of varying concentrations of TAS-117. The kinase activity would be measured by quantifying the amount of phosphorylated substrate, typically using a radiometric assay (e.g., <sup>32</sup>P-ATP) or a non-radioactive method such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay. IC50 values would be calculated by fitting the dose-response data to a four-parameter logistic equation.

# **Cell Proliferation Assay**

- Objective: To assess the anti-proliferative effect of TAS-117 on cancer cell lines.
- Methodology: Cancer cell lines would be seeded in 96-well plates and allowed to adhere overnight. The cells would then be treated with a range of concentrations of TAS-117 for a







specified period (e.g., 72 hours). Cell viability would be assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay that measures ATP content (e.g., CellTiter-Glo®). The results would be used to generate dose-response curves and calculate GI50 (concentration for 50% growth inhibition) or IC50 values.

#### **Western Blotting**

- Objective: To evaluate the effect of TAS-117 on the phosphorylation of downstream targets in the AKT signaling pathway.
- Methodology: Cancer cells would be treated with TAS-117 for a specified time. Whole-cell lysates would be prepared, and protein concentrations determined. Equal amounts of protein would be separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane. The membranes would be blocked and then incubated with primary antibodies specific for phosphorylated and total AKT, PRAS40, and other relevant downstream targets. After incubation with appropriate secondary antibodies, the protein bands would be visualized using a chemiluminescence detection system.





Click to download full resolution via product page

Figure 3: A generalized workflow for Western blot analysis.

# In Vivo Tumor Xenograft Model



- Objective: To evaluate the anti-tumor efficacy of TAS-117 in a living organism.
- Methodology: Human cancer cells (e.g., NCI-N87, KPL-4) would be subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice). Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice would be randomized into treatment and control groups. TAS-117 would be administered orally at various doses, typically once daily. Tumor volumes would be measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors may be excised for further analysis, such as western blotting or immunohistochemistry, to assess target modulation.

#### Conclusion

The preclinical data for TAS-117 hydrochloride strongly support its development as a targeted therapy for cancers with aberrant PI3K/AKT/mTOR pathway signaling. Its potent and selective allosteric inhibition of all three AKT isoforms translates into significant anti-proliferative activity in vitro and robust anti-tumor efficacy in vivo. Furthermore, its potential for synergistic effects in combination with other anti-cancer agents highlights its promise for future clinical applications. Further investigation is warranted to identify predictive biomarkers to select patients most likely to benefit from TAS-117 therapy and to explore its full potential in various cancer types.

 To cite this document: BenchChem. [Preclinical Profile of TAS-117 Hydrochloride: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824939#preclinical-studies-of-tas-117hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com